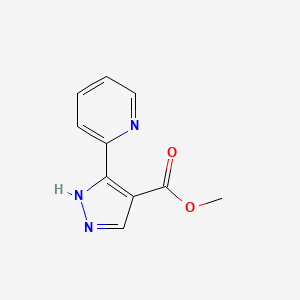methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS No.: 2098071-21-5
Cat. No.: VC3153407
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098071-21-5 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | AZSYNYITJXDDKI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(NN=C1)C2=CC=CC=N2 |
| Canonical SMILES | COC(=O)C1=C(NN=C1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic core containing two adjacent nitrogen atoms. The compound has several key structural features:
-
A pyrazole ring with an unsubstituted 1-position (NH)
-
A pyridine ring attached at the 2-position of the pyrazole ring
-
A methyl carboxylate group at the 4-position of the pyrazole ring
Based on analysis of similar compounds, we can estimate its properties as shown in Table 1:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H9N3O2 | Differs from the 1-methyl analog (C11H11N3O2) |
| Molecular Weight | ~203.20 g/mol | Lower than the 1-methyl analog (217.22 g/mol) |
| Physical State | Solid at room temperature | Typical for pyrazole carboxylates |
| Density | ~1.35 g/cm³ | Estimated from similar compounds |
| Boiling Point | >350°C | High due to heterocyclic structure |
| Solubility | Moderate in polar organic solvents | NH group increases hydrogen bonding capability |
The absence of the N-methyl group in the target compound likely increases its hydrogen bonding capability compared to methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, potentially affecting its solubility profile and intermolecular interactions.
Comparison with Structurally Related Compounds
The target compound differs from its close analog methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate by the absence of the N-methyl group. This structural difference has several important implications:
-
The presence of an NH group increases hydrogen bond donor capability
-
The compound likely has different crystalline packing arrangements
-
The electronic distribution within the pyrazole ring is altered
-
Reactivity at the N1 position creates opportunities for further functionalization
The difference in substitution pattern also distinguishes it from other similar compounds such as 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, which features a 4-pyridinyl substituent instead of a 2-pyridinyl group and has a carboxylic acid instead of a methyl ester .
Synthetic Methodologies
Established Synthetic Routes
Based on synthetic approaches for similar pyrazole derivatives, the synthesis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate likely follows pathways involving:
-
Condensation reactions between hydrazine and appropriate β-dicarbonyl compounds
-
Cyclization of hydrazones derived from α,β-unsaturated esters
-
Transition metal-catalyzed cross-coupling reactions for pyridine attachment
For related compounds, modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions, which provide higher yields and better selectivity compared to traditional approaches. These methods would likely be adaptable to synthesize the target compound with appropriate modifications.
Proposed Synthesis Pathway
A potential synthetic route for the target compound could involve:
-
Formation of a pyrazole core through hydrazine condensation
-
Introduction of the pyridine moiety via palladium-catalyzed cross-coupling
-
Esterification of the carboxylic acid group
This approach would be similar to methods used for synthesizing other pyrazole-4-carboxylic acid derivatives, with modifications to prevent N-methylation .
Industrial Production Considerations
Large-scale production of such compounds typically requires:
-
Controlled reaction conditions to ensure safety and efficiency
-
Specialized equipment including continuous flow reactors
-
Purification strategies to achieve high chemical purity
-
Process optimization to minimize formation of isomers and impurities
Industrial methods for similar compounds employ techniques to control isomer ratios, as seen in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where the ratio of desired product to unwanted isomers can be controlled to 95:5 . Similar principles would apply to the production of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, with additional consideration for maintaining the unsubstituted N-H position.
Analytical Methods and Characterization
Chromatographic Analysis
For quality control and purity assessment, the following analytical methods would be applicable:
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS) for structure confirmation
Spectroscopic Identification
Comprehensive characterization would involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Infrared (IR) spectroscopy to identify functional groups
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
-
X-ray crystallography for definitive 3D structure determination
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on:
-
Systematic modification of the pyrazole and pyridine rings to establish structure-activity relationships
-
Comparison of biological activities between N-H and N-alkylated analogs
-
Exploration of different ester groups to optimize pharmacokinetic properties
Advanced Synthetic Methodologies
Development of more efficient synthetic routes could involve:
-
Green chemistry approaches with reduced environmental impact
-
Catalyst optimization for higher yield and selectivity
-
One-pot synthetic methods to simplify production
-
Flow chemistry techniques for continuous manufacturing
Novel Applications Exploration
Potential novel applications deserve investigation:
-
Materials science applications, such as in coordination chemistry
-
Agrochemical research, building on the antifungal activity of related compounds
-
Photochemical properties and potential applications in sensor development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume